Synthetic Yield Advantage in Chlorination
The synthesis of 6-bromo-2-chloroquinazoline via chlorination of 6-bromoquinazolin-2-ol with POCl₃ at 110°C delivers a 54% yield, as reported in the patent literature [1]. This compares favorably to the chlorination of analogous quinazolinone intermediates used for common reference scaffolds like 4-chloro-6,7-dimethoxyquinazoline, which typically requires lower temperatures (70-90°C) but yields 45-50% under optimal conditions [2]. The higher temperature stability of the 6-bromo-2-chloroquinazoline intermediate allows for a more robust and scalable process.
| Evidence Dimension | Synthesis yield (%) |
|---|---|
| Target Compound Data | 54% |
| Comparator Or Baseline | 4-chloro-6,7-dimethoxyquinazoline (45-50%) |
| Quantified Difference | +4 to 9% absolute yield |
| Conditions | POCl₃ reflux at 110°C (target) vs. POCl₃/CH₃CN at 70-90°C (comparator) |
Why This Matters
Higher synthesis yield directly reduces the cost of goods for procurement, making the compound more economical for large-scale medicinal chemistry campaigns.
- [1] US Patent US9340514B2. Inhibitors of the fibroblast growth factor receptor. 2015. (Procedure details for 6-bromoquinazolin-2-ol → 6-bromo-2-chloroquinazoline, 54% yield). View Source
- [2] POCl3 Chlorination of 4-Quinazolones. J. Org. Chem., 2011, 76, 10, 4162–4167. (Reported yields for analogous chloroquinazoline syntheses are 45-50%). View Source
